Mecoprop-2,4,4-trimethylpentylester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mecoprop-2,4,4-trimethylpentylester typically involves the esterification of Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) with 2,4,4-trimethylpentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Mecoprop-2,4,4-trimethylpentylester undergoes various chemical reactions, including:
Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Substitution: Nucleophiles (e.g., sodium methoxide, ammonia)
Major Products Formed
Hydrolysis: Mecoprop and 2,4,4-trimethylpentanol
Oxidation: Carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mecoprop-2,4,4-trimethylpentylester has a wide range of applications in scientific research, including:
Mechanism of Action
Mecoprop-2,4,4-trimethylpentylester exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of broadleaf weeds, leading to uncontrolled and abnormal growth, ultimately causing the death of the plant . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Dicamba
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
Mecoprop-2,4,4-trimethylpentylester is unique in its structural configuration, which provides specific advantages in terms of selectivity and effectiveness against certain weed species . Compared to similar compounds, it offers a different spectrum of activity and can be used in combination with other herbicides to enhance overall weed control efficacy .
Properties
IUPAC Name |
2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKSMZTTHUJGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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